REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([CH3:16])=[C:6]2[C:11](=[C:12]([CH3:14])[CH:13]=1)[N:10]=[CH:9][CH:8]=[C:7]2[CH3:15])([O-])=O.O.O.[Sn](Cl)Cl.C(O)C.[OH-].[Na+]>O>[NH2:1][C:4]1[C:5]([CH3:16])=[C:6]2[C:11](=[C:12]([CH3:14])[CH:13]=1)[N:10]=[CH:9][CH:8]=[C:7]2[CH3:15] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C2C(=CC=NC2=C(C1)C)C)C
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated for 3 hours at 60°-65° C.
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with chloroform
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C2C(=CC=NC2=C(C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |